Home > Products > Screening Compounds P43290 > TFB-TBOA (hydrate)
TFB-TBOA (hydrate) -

TFB-TBOA (hydrate)

Catalog Number: EVT-10951987
CAS Number:
Molecular Formula: C19H19F3N2O7
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TFB-TBOA (hydrate), or trifluoromethylbenzoyl-2-amino-3-hydroxybutyric acid, is a potent and selective inhibitor of the excitatory amino acid transporters EAAT1 and EAAT2. This compound is crucial in neuroscience research for studying glutamate transport mechanisms and their implications in various neurological disorders. TFB-TBOA (hydrate) is classified as a pharmaceutical compound, primarily used in experimental settings to explore glutamate dynamics in the central nervous system.

Synthesis Analysis

Methods

The synthesis of TFB-TBOA (hydrate) involves several steps, starting with the preparation of the key intermediate, (3S)-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid. The synthetic route typically includes:

  1. Formation of the Benzoyl Intermediate: This step involves synthesizing the benzoyl component that will be used in subsequent reactions.
  2. Coupling Reaction: The benzoyl intermediate is coupled with an amino phenyl methoxy compound under controlled conditions to form the desired product.
  3. Hydration: The final step involves hydrating the compound to yield TFB-TBOA (hydrate) .

Technical Details

Industrial production methods mirror laboratory synthesis but are optimized for larger-scale production, emphasizing high yield and purity. The compound is generally stored at -20°C to ensure stability .

Molecular Structure Analysis

Structure

TFB-TBOA (hydrate) has a complex molecular structure characterized by its trifluoromethyl group and a benzoyl moiety. Its chemical formula is C19H17F3N2O6C_{19}H_{17}F_3N_2O_6, and it has a molecular weight of approximately 426.35 g/mol .

Data

The structural representation includes:

  • InChI Key: LPWONNPEPDHEAI-GJZGRUSLSA-N
  • SMILES Notation: OC(C@@HC@HC(O)=O)=O .
Chemical Reactions Analysis

Types of Reactions

TFB-TBOA (hydrate) primarily undergoes substitution reactions due to its functional groups, which are essential for modifying the compound to enhance its inhibitory properties.

Common Reagents and Conditions

Common reagents include trifluoromethyl benzoyl chloride and various amino phenyl methoxy compounds, typically dissolved in solvents like dimethyl sulfoxide (DMSO). Reactions are conducted under controlled temperatures and pH levels to ensure optimal outcomes .

Major Products Formed

The primary product from these reactions is TFB-TBOA (hydrate), which serves as a potent inhibitor of EAAT1 and EAAT2 transporters. Additional derivatives may form depending on specific modifications during synthesis .

Mechanism of Action

TFB-TBOA (hydrate) inhibits the activity of excitatory amino acid transporter 1 and 2, which are responsible for the uptake of glutamate from the synaptic cleft. By blocking these transporters, TFB-TBOA increases extracellular glutamate levels, thereby modulating synaptic activity and influencing various neurological processes . This mechanism underlies its potential therapeutic applications in treating neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

TFB-TBOA (hydrate) is typically found in solid form and exhibits high solubility in DMSO. It has a melting point that necessitates careful handling due to its sensitivity to temperature variations .

Chemical Properties

The compound demonstrates significant selectivity for EAAT1 and EAAT2 over other transporters, with IC50 values reported at 17 nM for EAAT2 and 22 nM for EAAT1 . Its stability is maintained when stored appropriately at low temperatures.

Applications

TFB-TBOA (hydrate) has diverse applications in scientific research:

  • Neuroscience: It is utilized to study glutamate transporters' roles in synaptic transmission and neurodegenerative diseases.
  • Biology: The compound aids in investigating the regulation of glutamate homeostasis.
  • Medicine: It shows potential therapeutic applications in modulating glutamate levels for treating neurological disorders.
  • Drug Development: TFB-TBOA (hydrate) is significant in developing new drugs targeting glutamate transporters .
Introduction to Glutamate Transporters and Pharmacological Targeting

Neurobiological Significance of Excitatory Amino Acid Transporters (EAATs) in CNS Homeostasis

Excitatory amino acid transporters (EAATs) constitute a family of five sodium-dependent transmembrane proteins (EAAT1-5) that critically regulate extracellular glutamate concentrations in the central nervous system (CNS). These transporters maintain synaptic fidelity by rapidly clearing >90% of synaptically released glutamate, preventing receptor overactivation and excitotoxicity [2] [5] [10]. EAAT1 (GLAST) and EAAT2 (GLT-1) are predominantly expressed in astrocytes and account for the majority of glutamate uptake capacity, particularly in forebrain regions. EAAT2 alone mediates approximately 80% of total CNS glutamate clearance, while neuronal transporters (EAAT3-5) contribute to localized modulation of neurotransmission and cysteine uptake for antioxidant synthesis [2] [5] [10]. The strict coupling of glutamate transport to sodium/potassium gradients makes EAAT function vulnerable to ionic imbalances during pathological states, positioning these transporters as crucial gatekeepers of excitatory-inhibitory balance.

Rationale for Developing Selective EAAT Inhibitors in Neuropharmacological Research

The development of subtype-selective EAAT inhibitors addresses a fundamental need in neuroscience: dissecting the contributions of specific transporter subtypes to synaptic physiology and pathology. Prior to TFB-TBOA, available inhibitors like DL-threo-β-benzyloxyaspartate (DL-TBOA) exhibited limitations including moderate potency (IC₅₀ ~1 μM for EAAT2), non-selectivity among EAAT subtypes, and interactions with ionotropic glutamate receptors [1] [9]. These shortcomings hampered precise attribution of electrophysiological and behavioral effects to specific transport mechanisms. High-affinity, subtype-selective pharmacological tools enable researchers to: 1) Probe real-time glutamate dynamics at tripartite synapses; 2) Model consequences of transporter dysfunction observed in neuropsychiatric disorders; and 3) Identify potential therapeutic targets within the glutamate transport system [3] [6] [9].

Historical Context of TFB-TBOA as a High-Affinity EAAT1/EAAT2 Blocker

TFB-TBOA ((2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate) emerged in the early 2000s as a structurally optimized derivative of TBOA, designed through systematic structure-activity relationship (SAR) studies. Key modifications included introducing a 4-(trifluoromethyl)benzoyl group to the benzyloxy ring, dramatically enhancing potency while eliminating off-target receptor activity [1] [4] [7]. Shimamoto and colleagues first demonstrated its exceptional blockade of glial transporters, with subsequent studies confirming its >100-fold selectivity for EAAT1/EAAT2 over neuronal EAAT3 [1] [8]. This breakthrough established TFB-TBOA as the gold standard for investigating astrocytic glutamate transport mechanisms in intact neural circuits.

Properties

Product Name

TFB-TBOA (hydrate)

IUPAC Name

(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid;hydrate

Molecular Formula

C19H19F3N2O7

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C19H17F3N2O6.H2O/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27;/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29);1H2/t14-,15-;/m0./s1

InChI Key

BGQSOHVMCTUIIO-YYLIZZNMSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O.O

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.